BenchChemオンラインストアへようこそ!

Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-

Antibiotic mechanism of action Ribosome inhibition smFRET

The compound designated as acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- is the natural product antibiotic (+)-negamycin (CAS 33404-78-3), a pseudodipeptide bearing a hydrazide functional group that is rare among clinically relevant antibacterials. Originally isolated from Streptomyces purpeofuscus, negamycin exhibits broad-spectrum activity against Gram-negative pathogens including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli through a protein synthesis inhibition mechanism distinct from existing antibiotic classes.

Molecular Formula C9H20N4O4
Molecular Weight 248.28 g/mol
Cat. No. B11933402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-
Molecular FormulaC9H20N4O4
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)NC(=O)CC(CC(CN)O)N
InChIInChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)
InChIKeyIKHFJPZQZVMLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Negamycin (Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-): Core Identity and Procurement-Relevant Profile


The compound designated as acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- is the natural product antibiotic (+)-negamycin (CAS 33404-78-3), a pseudodipeptide bearing a hydrazide functional group that is rare among clinically relevant antibacterials [1]. Originally isolated from Streptomyces purpeofuscus, negamycin exhibits broad-spectrum activity against Gram-negative pathogens including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli through a protein synthesis inhibition mechanism distinct from existing antibiotic classes [2]. The molecule possesses two chiral centers (3R,5R) that are critical for full biological activity, and its structural simplicity (C₉H₂₀N₄O₄, MW 248.28) has made it a template for over 20 total syntheses and multiple structure-activity relationship campaigns aimed at improving potency [3].

Why Negamycin Cannot Be Replaced by Other Ribosome-Targeting Antibiotics or Negamycin Analogues


Negamycin occupies a unique ribosomal binding site within helix 34 of the 16S rRNA that partially overlaps with tetracycline yet produces a mechanistically opposite effect: tetracycline blocks cognate tRNA entry, whereas negamycin stabilizes near-cognate ternary complexes to promote miscoding [1]. This distinction means negamycin does not display target-based cross-resistance with tetracyclines, aminoglycosides, or macrolides [2]. Furthermore, even among negamycin synthetic analogues, small structural modifications produce drastic potency shifts—the unnatural (S,S) enantiomer exhibits 5-fold lower ribosome inhibition and ≥16-fold higher MICs, while the N-methyl analog 19a retains target potency (IC₅₀ 2.3 μM) but loses in vivo efficacy [3]. These steep SAR gradients mean that generic substitution by a closely related analog without quantitative validation carries a high risk of selecting a compound with substantially inferior antibacterial or readthrough performance.

Quantitative Differentiation Evidence for Negamycin Against Closest Analogs and Alternative Antibiotics


Negamycin vs. Tetracycline: Mechanistically Orthogonal Ribosome Binding Despite Overlapping Site

Negamycin binds to helix 34 of the 16S rRNA small subunit at a site partially overlapping tetracycline, yet single-molecule FRET studies demonstrate that negamycin stabilizes near-cognate tRNA ternary complexes within the A site rather than blocking them [1]. This produces a miscoding phenotype opposite to tetracycline's entry-blockade mechanism, and at >100-fold IC₅₀, negamycin does not affect cognate tRNA selection [2]. In a coupled E. coli transcription-translation (TT) assay, negamycin yielded IC₅₀ = 1.7 μM versus tetracycline IC₅₀ = 1.5 μM, showing comparable ribosomal target engagement but through a fundamentally different mode of inhibition [3].

Antibiotic mechanism of action Ribosome inhibition smFRET

Antibacterial Potency Gap: Negamycin vs. Its Most Potent N6-Substituted Analog (31f)

The N6-(3-aminopropyl) derivative 31f represents the most potent negamycin analog reported to date. In MIC₉₀ testing against a 100-isolate panel of P. aeruginosa from the AstraZeneca collection, 31f showed a 4-fold improvement over parent negamycin (MIC₉₀ = 16 vs. 64 μg/mL) [1]. Across a broader Gram-negative panel, negamycin itself shows MIC values of 16 μg/mL (E. coli ATCC25922), 32 μg/mL (K. pneumoniae ATCC700603), and 32 μg/mL (P. aeruginosa PAO1) in Mueller-Hinton Broth, while 31f consistently achieves 4-fold lower MICs against these key pathogens [2]. Notably, negamycin's activity drops sharply in cation-adjusted MHB with 50% human serum (>64 μg/mL against E. coli), whereas efficacy in minimal M9 medium improves to 2–4 μg/mL [3].

Antibacterial drug discovery Gram-negative pathogen MIC Structure-activity relationship

Eukaryotic Readthrough Selectivity: Negamycin vs. Gentamicin in Nonsense Mutation Suppression

Negamycin was compared head-to-head with gentamicin in a transgenic READ mouse model for in vivo readthrough activity. At a dose of 0.1 mg/day/20 g body-weight for 7 days (subcutaneous), negamycin achieved a relative readthrough ratio of 1.0 (normalized to gentamicin baseline) across multiple negamycin synthetic analogs [1]. Crucially, negamycin's LD₅₀ was reported to be one-tenth that of gentamicin, demonstrating a ~10-fold lower acute toxicity while maintaining comparable readthrough potency [2]. In patient-derived congenital muscular dystrophy myotubes, negamycin but not gentamicin induced stabilization of mutant laminin α2 chain mRNA following premature termination codon readthrough, indicating a functionally distinct post-readthrough mRNA stabilization effect not achievable with aminoglycosides [3].

Readthrough therapy Duchenne muscular dystrophy Nonsense mutation suppression

Stereochemical Stringency: Why (3R,5R)-Negamycin Is Non-Substitutable with Its (3S,5S) Enantiomer

The four diastereomers of negamycin have been individually synthesized and tested, revealing that the natural (3R,5R) stereochemistry is essential for full antibacterial activity. The (3S,5S) enantiomer (opposite antipode) showed nearly 5-fold lower activity in the E. coli TT assay and ≥16-fold higher MICs compared to natural (+)-negamycin in rich Mueller-Hinton Broth [1]. The (3S,5R) and (3R,5S) epimers were even less active. However, in minimal M9 medium supplemented with glucose, the 3S-configured diastereomers became nearly equipotent to (+)-negamycin against E. coli, an effect attributed to differential recognition by the inner membrane dipeptide transporter DppA [2]. This medium-dependent stereochemical switch means that purchasing the incorrect enantiomer could yield a compound appearing inactive in standard rich-medium assays but active in minimal media, leading to irreproducible results.

Chiral antibiotic Stereochemistry-activity relationship Enantiomer potency

Negamycin vs. N-Methyl Negamycin Analog 19a: Balancing Target Potency and In Vivo Efficacy

The N-methyl negamycin analog 19a was specifically designed to assess tolerance for hydrazide modification. Compound 19a retained strong target engagement with an IC₅₀ of 2.3 μM in a protein synthesis inhibition assay, which is comparable to negamycin's TT IC₅₀ of 1.7 μM [1]. Its antibacterial MIC against E. coli was 16 μg/mL, identical to that of negamycin under comparable conditions [2]. However, negamycin demonstrated superior in vivo efficacy across three infection models: P. aeruginosa ED₅₀ = 4.4 mg/kg s.c., K. pneumoniae ED₅₀ = 5.0 mg/kg s.c., and S. Typhi ED₅₀ = 2.5 mg/kg s.c., whereas 19a's in vivo protection was qualitatively diminished . This divergence between in vitro equipotence and in vivo performance underscores negamycin's pharmacokinetic advantage, partly attributable to its free carboxylate enabling active transport via DppA, which is disrupted in the N-methyl analog.

Negamycin analog comparison Protein synthesis inhibition In vivo efficacy mouse model

Absence of Cross-Resistance: Negamycin vs. Clinically Deployed Ribosomal Antibiotics

Negamycin's ribosomal binding site in helix 34, while partially overlapping tetracycline, is distinct from the binding sites of aminoglycosides, macrolides, oxazolidinones, and other clinically used protein synthesis inhibitors [1]. Experimental data confirm that a U1052 mutation in the 16S rRNA confers 4-fold hypersensitivity to tetracycline but does not abolish negamycin activity, and conversely, negamycin-resistance mutations do not produce tetracycline cross-resistance [2]. In extensive testing, negamycin retained full activity against bacterial strains resistant to multiple drug classes, consistent with its unique pharmacophore that includes a hydrazide moiety not found in any marketed antibiotic [3]. This lack of pre-existing resistance represents a differentiation from tetracycline-class antibiotics, where clinical resistance rates often exceed 30–50% in key Gram-negative pathogens.

Antibiotic resistance Cross-resistance profiling Drug discovery

High-Value Application Scenarios for Negamycin Based on Verified Differentiation Evidence


Antibacterial Lead Optimization Campaigns Targeting Multidrug-Resistant Gram-Negative Pathogens

Negamycin serves as a validated starting point for medicinal chemistry programs aimed at Gram-negative pathogens where tetracycline, aminoglycoside, or carbapenem resistance is prevalent. The demonstrated 4-fold MIC improvement from the N6-(3-aminopropyl) derivative 31f (MIC₉₀ 16 vs. 64 μg/mL against P. aeruginosa) [1] provides a clear benchmark for analog progression. Procurement of negamycin as the reference standard allows SAR campaigns to measure fold-improvement over the parent; users should specify >98% purity with confirmed (3R,5R) stereochemistry to ensure comparability with published data [2].

Readthrough Drug Discovery for Nonsense Mutation-Associated Genetic Diseases

For laboratories developing suppression therapies for premature termination codons (Duchenne muscular dystrophy, cystic fibrosis, congenital muscular dystrophy), negamycin is the preferred reference compound over gentamicin due to its ~10-fold lower acute toxicity and unique post-readthrough mRNA stabilization effect [1]. The READ mouse model protocol (0.1 mg/day/20 g s.c. for 7 days) is established for benchmarking novel readthrough agents [2]. Users should note that antibacterial activity is largely separable from readthrough activity in the SAR, so procurement for this application should prioritize compounds with confirmed eukaryotic readthrough potency rather than antibacterial MIC.

Ribosome Structural Biology and Single-Molecule Mechanistic Studies

Negamycin is the only known small molecule that binds within the tetracycline site of the 30S ribosomal subunit yet exerts an opposite functional effect—promoting rather than preventing tRNA accommodation [1]. The crystal structure of the E. coli 70S ribosome–negamycin complex (PDB 4WF1, 3.1 Å resolution) provides atomic-level binding coordinates for structure-based design [2]. Procurement for structural studies should prioritize compounds free of hydrazide hydrolysis products (N-methylhydrazinoacetic acid), as hydrolytic degradation can confound crystallographic electron density interpretation.

Bacterial Transport Mechanism Studies via Medium-Dependent Activity Profiling

Negamycin's medium-dependent antibacterial activity—16 μg/mL in Mueller-Hinton Broth dropping to 2–4 μg/mL in M9 minimal medium against E. coli ATCC25922 [1]—makes it an ideal probe for studying DppA-mediated dipeptide transport in Gram-negative bacteria. The stereochemical switch, where 3S-configured diastereomers become nearly equipotent only in minimal medium [2], provides a built-in control for distinguishing target engagement from periplasmic/cytoplasmic permeability limitations.

Quote Request

Request a Quote for Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.